4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 939986-29-5
VCID: VC3255308
InChI: InChI=1S/C16H25N3O2/c1-12-5-8-17-14(11-12)18-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,17,18)
SMILES: CC1=CC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 939986-29-5

Cat. No.: VC3255308

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester - 939986-29-5

Specification

CAS No. 939986-29-5
Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name tert-butyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-12-5-8-17-14(11-12)18-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,17,18)
Standard InChI Key KOUBXGGVBSDXQA-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester belongs to a class of nitrogen-containing heterocyclic compounds with multiple functional groups. The compound features a 4-methylpyridin-2-yl group connected via an amino linkage to a piperidine ring. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis that can be selectively removed under acidic conditions to reveal the secondary amine for further functionalization .

The compound's structural elements are strategically important in medicinal chemistry and chemical research. The pyridine ring provides a basic nitrogen atom that can participate in hydrogen bonding or coordinate with metals, while the piperidine ring offers a flexible saturated heterocycle commonly found in bioactive compounds. The Boc protecting group allows for controlled reactivity of the piperidine nitrogen, making this compound valuable as a building block in multi-step syntheses .

Identification Parameters

The compound is officially registered with specific identification parameters that facilitate its tracking in chemical databases and literature, as outlined in Table 1.

ParameterValue
Name4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS Number939986-29-5
Molecular FormulaC₁₆H₂₅N₃O₂
Molecular Weight291.39 g/mol
Purity (Commercial Grade)Min. 95%

Table 1: Identification parameters of 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

ParameterCondition
Starting Materials2-aminopyridine, piperazine-1-tert-butyl formate
CatalystAcridine salt photocatalyst (0.05-0.1 mol ratio to 2-aminopyridine)
OxidantVarious (2,2,6,6-tetramethylpiperidine-N-oxide, potassium permanganate, diphenyl disulfide)
SolventAnhydrous dichloroethane
Reaction ConditionsBlue LED irradiation (380-750 nm), 10 hours, oxygen atmosphere
Yield94-95%

Table 2: Reaction conditions for photocatalytic synthesis of a related compound

While this specific method pertains to a different but related compound, similar photocatalytic approaches might be adaptable for the synthesis of 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, potentially offering more efficient synthetic routes than traditional methods .

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